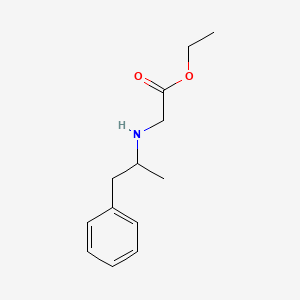
Ethyl N-(1-Methyl-2-phenylethyl)glycine Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(1-Methyl-2-phenylethyl)glycine Ester, also known as ethyl 2-[(1-phenylpropan-2-yl)amino]acetate, is a chemical compound with the molecular formula C13H19NO2. It is a derivative of glycine ester and features a phenylethyl group attached to the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(1-Methyl-2-phenylethyl)glycine Ester typically involves the reaction of glycine ethyl ester with 1-methyl-2-phenylethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Ethyl N-(1-Methyl-2-phenylethyl)glycine Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions often require reagents like alkyl halides and appropriate solvents.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl N-(1-Methyl-2-phenylethyl)glycine Ester is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Used in studies involving protein modification and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Employed in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of Ethyl N-(1-Methyl-2-phenylethyl)glycine Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways. The phenylethyl group enhances its binding affinity to certain targets, making it a valuable compound in medicinal chemistry .
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Methyl butyrate: Known for its fruity aroma and used in flavorings.
Ethyl benzoate: Used in perfumes and as a flavoring agent.
Uniqueness
Ethyl N-(1-Methyl-2-phenylethyl)glycine Ester stands out due to its unique structure, which combines the properties of glycine esters and phenylethylamines. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
ethyl 2-(1-phenylpropan-2-ylamino)acetate |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13(15)10-14-11(2)9-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3 |
InChIキー |
FMQXBLNXUDYKRW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC(C)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


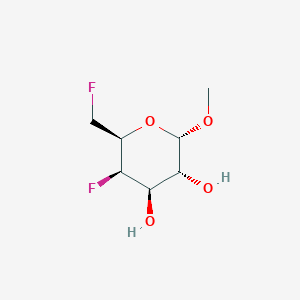
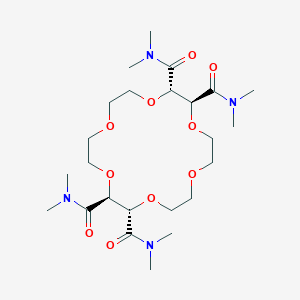

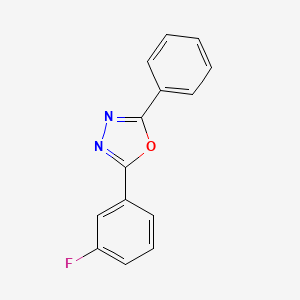
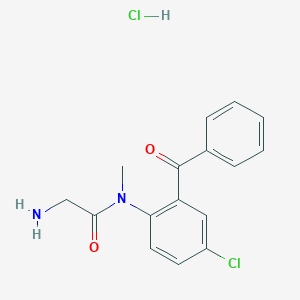

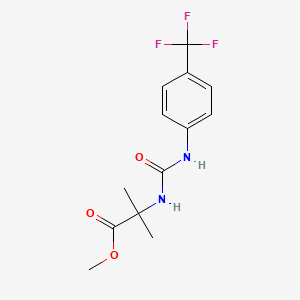
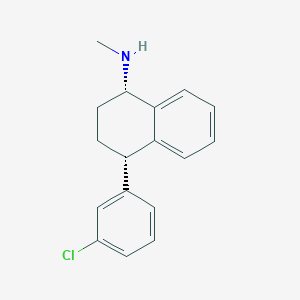
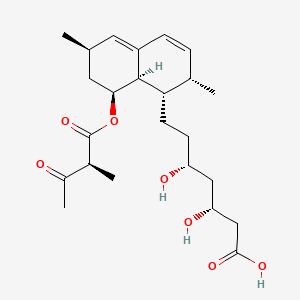
![6-(2-Chlorophenyl)-2-[(dimethylamino)methylene]-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13413048.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B13413057.png)
![2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B13413059.png)
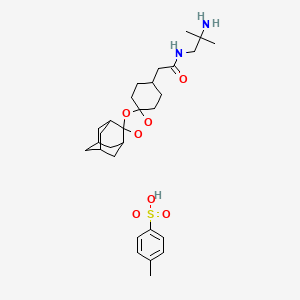
![[2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid](/img/structure/B13413066.png)
